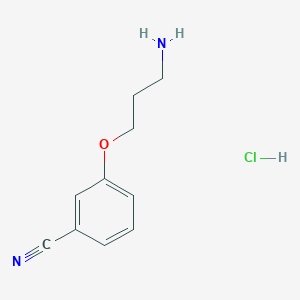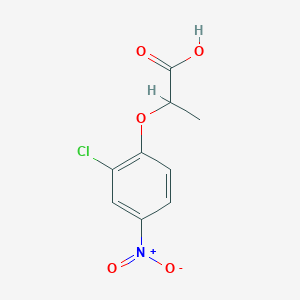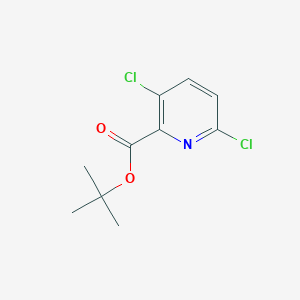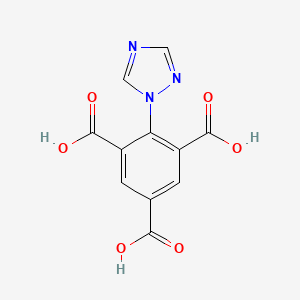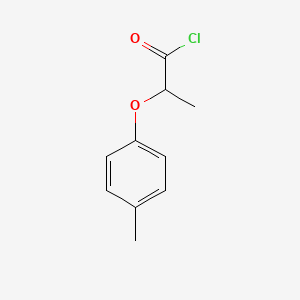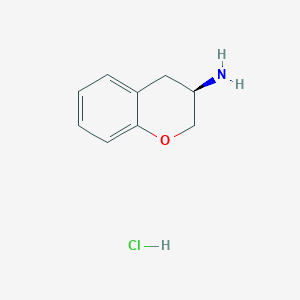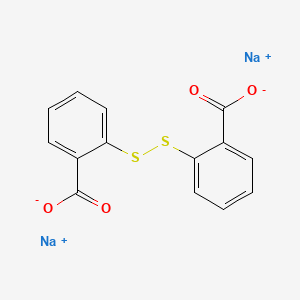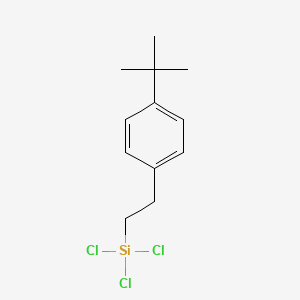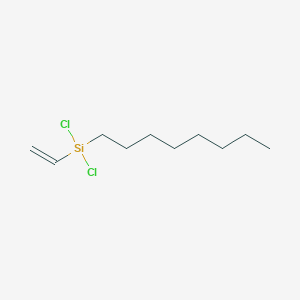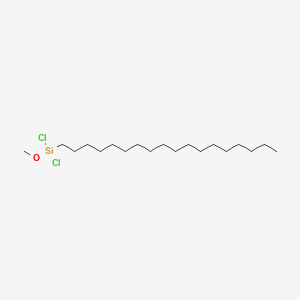
n-Octadecylmethoxydichlorosilane
Descripción general
Descripción
N-Octadecylmethoxydichlorosilane is a chemical compound with the molecular formula C19H40Cl2OSi . It is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 40 hydrogen atoms, 2 chlorine atoms, 1 oxygen atom, and 1 silicon atom . The InChI representation of the molecule isInChI=1S/C19H40Cl2OSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23 (20,21)22-2/h3-19H2,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 383.5 g/mol . The compound is predicted to have a density of 0.942±0.06 g/cm3 . Other physical and chemical properties such as boiling point, flash point, and refractive index are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
1. Uniform Self-Assembly Monolayers
Research shows that solvents play a crucial role in preparing uniform silane self-assembly monolayers. A study on octadecyltrichlorosilane (OTS) on silicon wafers highlights the importance of solvent nature, partial charge distribution, and polarity index for creating uniform layers. This can be applied to other monolayer-solvent systems (Manifar, Rezaee, Sheikhzadeh, & Mittler, 2008).
2. Patterned Monolayers and Derivatization
Patterned monolayers of n-octadecyltrichlorosilane are used as templates for site-selective derivatization. This involves an electrochemical oxidation process facilitated by a conductive SFM tip, which converts CH3 groups into COOH groups (Hoeppener & Schubert, 2005).
3. Surface Modification of Materials
In a study on organosilane grafted silica, four silanes with different alkyl chain lengths were used to modify silica nanoparticles, influencing surface properties. The study developed a linear model to predict grafting density and surface energy based on surface potential measurements (Ji, Ma, Brisbin, Mu, Robertson, Dong, & Zhu, 2017).
4. Wood Surface Modification
Research indicates that octadecyltrichlorosilane (OTS) can be used to modify the surface of spruce wood, enhancing its hydrophobicity. This involves a dipping method where OTS layers are deposited on the wood's surfaces and react with the wood's moisture (Kumar, Richter, Tywoniak, Hájek, Adamopoulos, Šegedin, & Petrič, 2017).
5. Nanolithography Research
Octadecyl trichlorosilane monolayers on silicon are commonly used in scanning-probe nanolithography. They act as a resist for silicon dioxide formation on substrates or as templates for local chemical functionality (Wouters, Willems, Hoeppener, Flipse, & Schubert, 2005).
6. Silylation of Layered Titanates
Silylation of K2Ti4O9 with organosilanes, including n-octadecyldimethylmethoxysilane, is conducted to create derivatives with different swelling behaviors in organic solvents. This process yields film-forming derivatives with reversible thermoresponsive changes (Ide & Ogawa, 2006).
7. Monolayer Adsorption Properties
Oleophobic mixed monolayers of n-octadecyltrichlorosilane (OTS) show specific adsorption properties related to molecular organization at solid-liquid interfaces. This has practical applications in liquid crystals, oriented molecule reactions, and chromatography (Sagiv, 1979).
8. Organic Field-Effect Transistors
Crystalline self-assembled monolayers of organosilane compounds like OTS are used in organic field-effect transistors (OFETs). These monolayers exhibit a high degree of smoothness and are crucial for semiconductor deposition in OFETs (Ito et al., 2009).
Mecanismo De Acción
Target of Action
n-Octadecylmethoxydichlorosilane is a chemical intermediate It’s known to be used in the semiconductor industry to form self-assembled monolayer thin films on silicon dioxide substrates .
Result of Action
The result of this compound’s action is the formation of self-assembled monolayers on surfaces. These monolayers can significantly alter the properties of the surface, making it more suitable for specific applications in the semiconductor industry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it reacts violently with water, producing hydrogen chloride . Therefore, it should be handled in a controlled environment to ensure safety and efficacy.
Safety and Hazards
Propiedades
IUPAC Name |
dichloro-methoxy-octadecylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40Cl2OSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h3-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCDOYPSSKBFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OC)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



